molecular formula C18H15FN4O3S2 B2947814 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 894946-52-2

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2947814
CAS RN: 894946-52-2
M. Wt: 418.46
InChI Key: HCHZMVWTVKNKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential for use in the treatment of various diseases.

Scientific Research Applications

Radioisotope Labeling and Imaging

One significant application involves the radiosynthesis of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work encompasses the design and development of novel series of ligands, demonstrating the potential of such compounds in in vivo imaging and the study of neuroinflammatory processes, which are critical in understanding various neurological disorders (Dollé et al., 2008).

Molecular Structure and Interactions Analysis

Another application focuses on the quantum chemical insight into the molecular structure, natural bond orbital (NBO) analysis of hydrogen-bonded interactions, and spectroscopic (FT–IR, FT–Raman) analysis of novel anti-COVID-19 molecules. This study explores the equilibrium geometry, vibrational assignments, and the antiviral potency against SARS-CoV-2 protein, providing a foundation for drug design and the understanding of molecular interactions (Mary et al., 2020).

Antimicrobial Activity

Research into the antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety highlights the potential of these compounds as antimicrobial agents. The synthesis and evaluation for antibacterial and antifungal activities suggest their application in developing new treatments for microbial infections (Darwish et al., 2014).

Inhibitors of Enzymatic Activity

The compound also finds application as an inhibitor of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), showcasing the role in cancer research and therapy. The investigation of various heterocycles to improve metabolic stability presents a pathway to designing more effective cancer therapeutics (Stec et al., 2011).

properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c19-12-5-4-6-13(9-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-7-2-1-3-8-14/h1-10H,11H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHZMVWTVKNKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

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